molecular formula C12H11NS B494309 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol CAS No. 15882-29-8

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol

Cat. No. B494309
CAS RN: 15882-29-8
M. Wt: 201.29g/mol
InChI Key: INEAHZZJVBJVOH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is a chemical compound with the molecular formula C12H11NS. It has a molecular weight of 201.29 .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol consists of a cyclopenta[c]quinoline core with a thiol group attached at the 4-position .


Physical And Chemical Properties Analysis

The boiling point of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is predicted to be 334.7±45.0 °C, and its density is predicted to be 1.28±0.1 g/cm3. The pKa value is predicted to be 10.89±0.20 .

Scientific Research Applications

Medicinal Chemistry

Quinolines, which include compounds like 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol, are known for their variety of applications in medicinal chemistry. They have been studied for their potential inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant in the context of diseases like Alzheimer’s .

Synthetic Organic Chemistry

Quinolines are also important in synthetic organic chemistry for the synthesis of various complex molecules. Their reactivity and structural motifs make them valuable intermediates in the construction of more complex chemical entities .

Industrial Chemistry

In industrial chemistry, quinolines have applications due to their diverse functional properties. They can be used in the synthesis of dyes, antiseptics, and other industrial chemicals .

MDPI - IJMS RSC - Recent advances in the synthesis of quinolines: a review

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .

Result of Action

The inhibition of AChE leads to an increased concentration of acetylcholine, enhancing the transmission of nerve signals This can have various effects at the molecular and cellular levels, depending on the specific context and environment

properties

IUPAC Name

1,2,3,5-tetrahydrocyclopenta[c]quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEAHZZJVBJVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=S)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol

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